molecular formula C12H20O4 B13652154 Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13652154
M. Wt: 228.28 g/mol
InChI Key: RFHUONJISLQMHS-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O4 It is a member of the spiroketal family, characterized by a spiro-connected cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of spiroketalization reactions, where a diol and a ketone react in the presence of an acid catalyst to form the spiroketal structure. The reaction conditions often involve refluxing the reactants in a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale spiroketalization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is optimized to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-based pharmaceuticals.

    Industry: Utilized as an intermediate in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition of microbial enzymes or disruption of cell membrane integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • 5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile

Uniqueness

Methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group and spiroketal structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

methyl 5-ethyl-2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O4/c1-5-10(2)8-12(6-7-15-10)11(3,16-12)9(13)14-4/h5-8H2,1-4H3

InChI Key

RFHUONJISLQMHS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2(CCO1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

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